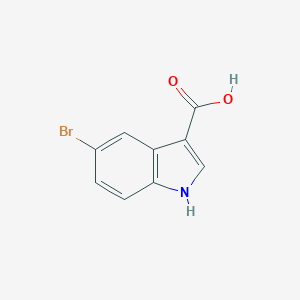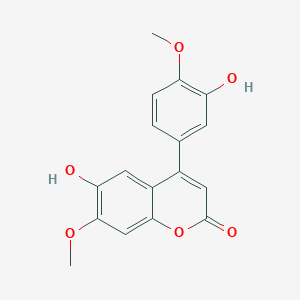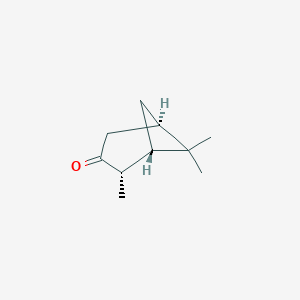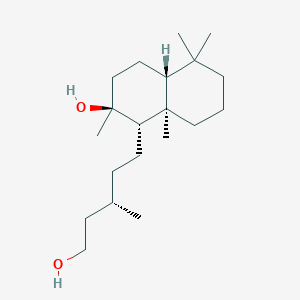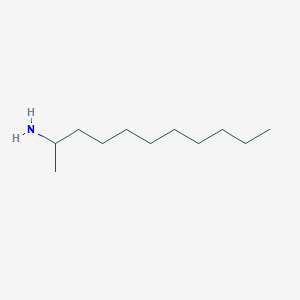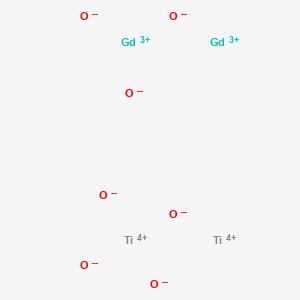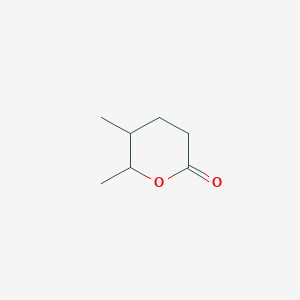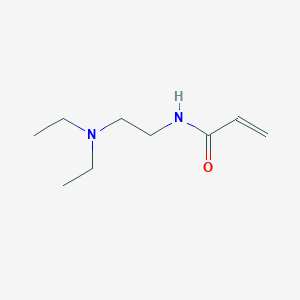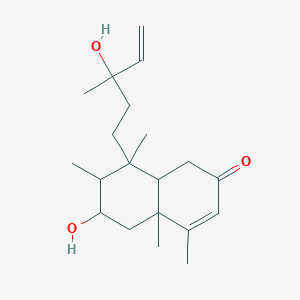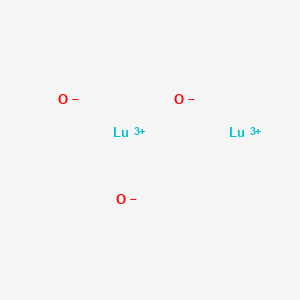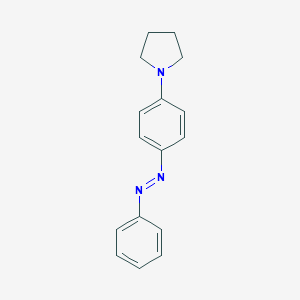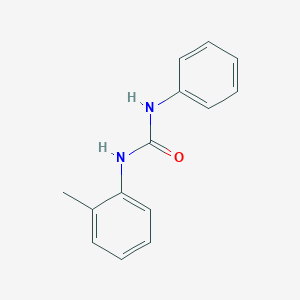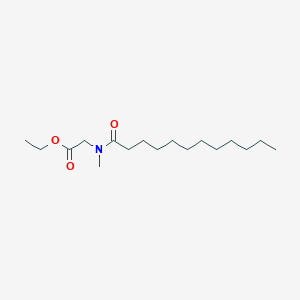
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate, commonly known as EDMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDMAA belongs to the class of amino acid-based surfactants and is known for its unique properties, including its ability to form stable micelles and its low toxicity levels.
Wissenschaftliche Forschungsanwendungen
EDMAA has been extensively researched for its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant in medical settings. EDMAA has also been studied for its use as a drug delivery system due to its ability to form stable micelles. Additionally, EDMAA has been researched for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of EDMAA is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membranes of bacteria. In terms of drug delivery, EDMAA forms micelles that can encapsulate drugs and protect them from degradation. The micelles can also target specific cells or tissues, allowing for more effective drug delivery.
Biochemische Und Physiologische Effekte
EDMAA has low toxicity levels and has been shown to be safe for use in medical settings. However, its long-term effects on the human body are not well understood. EDMAA has been shown to have antimicrobial properties and can be used as a disinfectant. It has also been shown to have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
EDMAA has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity levels. Additionally, EDMAA can form stable micelles, making it a useful tool for drug delivery studies. However, EDMAA has some limitations. Its mechanism of action is not well understood, and its long-term effects on the human body are not known.
Zukünftige Richtungen
There are several future directions for research on EDMAA. One area of research could be focused on understanding its mechanism of action and how it interacts with cell membranes. Additionally, further research could be conducted on its potential applications in cancer therapy. Finally, more studies could be done to determine its long-term effects on the human body.
Conclusion:
EDMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant. Additionally, EDMAA has potential applications in drug delivery and cancer therapy. While its mechanism of action is not well understood and its long-term effects on the human body are not known, there are several future directions for research that could shed light on these areas.
Synthesemethoden
EDMAA can be synthesized through a reaction between N-methyl-N-(1-oxododecyl)amine and ethyl glycinate hydrochloride in the presence of triethylamine. The reaction takes place at room temperature and produces a white solid that can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
13005-52-2 |
|---|---|
Produktname |
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate |
Molekularformel |
C17H33NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C17H33NO3/c1-4-6-7-8-9-10-11-12-13-14-16(19)18(3)15-17(20)21-5-2/h4-15H2,1-3H3 |
InChI-Schlüssel |
SYMLPHXUMNTFCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Andere CAS-Nummern |
13005-52-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



